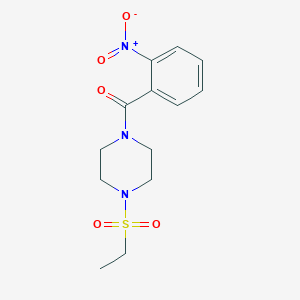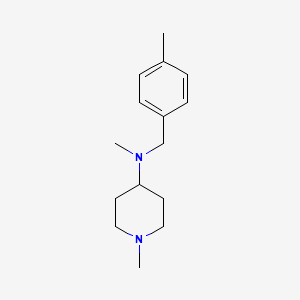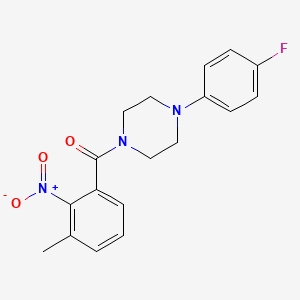![molecular formula C16H16ClN3O2 B5700196 N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide](/img/structure/B5700196.png)
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide, also known as ACP, is a chemical compound with potential biomedical applications. ACP belongs to the group of pyrimidine-based compounds, which are known to exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide is not fully understood. However, it has been proposed that N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide inhibits the activity of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. By inhibiting DHFR, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide disrupts the DNA synthesis and cell proliferation, leading to the anticancer and antiviral effects of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide.
Biochemical and Physiological Effects
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has been shown to inhibit the activity of thymidylate synthase, another enzyme involved in DNA synthesis. As a result, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide can disrupt the DNA synthesis and cell proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer and antiviral activities. However, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has not been extensively studied in vivo, which limits its potential clinical applications.
Orientations Futures
There are several future directions for the research on N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide. First, more studies are needed to elucidate the exact mechanism of action of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide. Second, in vivo studies are needed to evaluate the potential clinical applications of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide. Third, modifications of the N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide structure could be explored to enhance its solubility and potency. Fourth, the combination of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide with other anticancer or antiviral agents could be investigated to enhance its efficacy. Finally, the potential toxicity and side effects of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide need to be evaluated to ensure its safety for clinical use.
Conclusion
In conclusion, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide is a pyrimidine-based compound with potential biomedical applications. It exhibits potent anticancer and antiviral activities, and its mechanism of action involves the inhibition of DHFR and thymidylate synthase. N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has several advantages for lab experiments, but it also has some limitations. Future research on N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide should focus on elucidating its mechanism of action, evaluating its potential clinical applications, and exploring modifications of its structure to enhance its solubility and potency.
Méthodes De Synthèse
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide can be synthesized by the reaction of 4-chloro-2-methylpyrimidine with acetylacetone in the presence of a base, followed by the reaction of the resulting intermediate with propanoyl chloride. The final product is obtained by purification through recrystallization.
Applications De Recherche Scientifique
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has been extensively studied for its potential biomedical applications. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as antimicrobial activity against Gram-positive bacteria.
Propriétés
IUPAC Name |
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-4-13(22)19-16-14(10(3)21)9(2)18-15(20-16)11-5-7-12(17)8-6-11/h5-8H,4H2,1-3H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMBXVQYAWBTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=NC(=C1C(=O)C)C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)

![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)



![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)

![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5700195.png)
